![molecular formula C11H17N3O3 B6143370 5-methyl-4-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid CAS No. 893640-60-3](/img/structure/B6143370.png)
5-methyl-4-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of benzoic acid, specifically 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid . It is used as a laboratory chemical and is not recommended for food, drug, pesticide, or biocidal product use . It is also used as an intermediate in the synthesis of certain pharmaceutical compounds .
Synthesis Analysis
The synthesis of this compound involves reactions of 1-methylpiperazine . In one method, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid is synthesized from 1-Methylpiperazine and 4-Formylbenzoic acid . Another synthesis method involves the use of 4-(chloromethyl)benzonitrile via substitution and hydrolysis reactions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include nucleophilic substitution, reduction, and condensation . The resulting amine is condensed with 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride to provide the final product .Safety and Hazards
将来の方向性
The future directions for this compound could involve the development of novel synthetic strategies. Many reported synthetic routes have some disadvantages such as lengthy steps, low overall yield, and high production cost . Therefore, new synthetic methods could circumvent those patented methods and improve the efficiency of the synthesis process .
作用機序
Target of Action
The compound 5-methyl-4-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid is structurally similar to Imatinib , a well-known anticancer drug . Imatinib is an ATP-competitive selective inhibitor of Bcr-Abl protein tyrosine kinase , which is associated with chronic myelogenous leukemia (CML) . It also inhibits other tyrosine kinase targets such as c-Kit and platelet-derived growth factor receptor (PDGFR) .
Mode of Action
The compound likely interacts with its targets in a similar manner to Imatinib. It binds to the ATP-binding site of the tyrosine kinase, preventing the enzyme from transferring a phosphate group from ATP to a protein substrate. This inhibits the kinase activity, leading to a decrease in cell proliferation .
Biochemical Pathways
The inhibition of Bcr-Abl tyrosine kinase by this compound disrupts the signaling pathways that promote cell proliferation and survival . The inhibition of c-Kit and PDGFR can also affect various cellular processes, including cell proliferation, differentiation, and apoptosis .
Pharmacokinetics
Similar compounds like imatinib are known to be well absorbed orally and metabolized primarily in the liver .
Result of Action
The inhibition of tyrosine kinases by this compound can lead to a decrease in uncontrolled cell proliferation, which is a hallmark of diseases like CML . This can result in the reduction of disease symptoms and progression .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution. Additionally, the presence of other drugs can affect its metabolism and excretion, potentially leading to drug-drug interactions .
特性
IUPAC Name |
5-methyl-4-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-8-9(10(11(15)16)12-17-8)7-14-5-3-13(2)4-6-14/h3-7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBSLIQOBZYTDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)O)CN2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

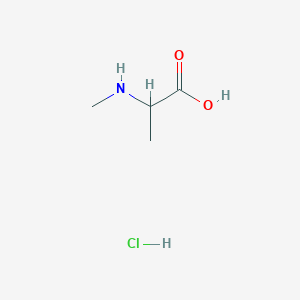
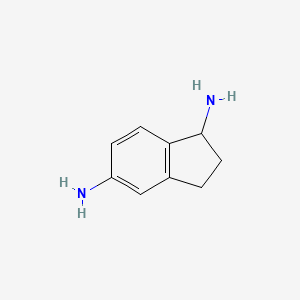

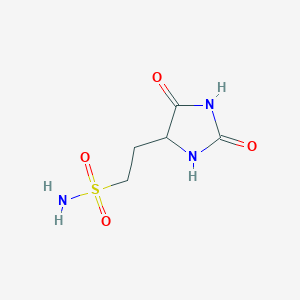
![3-{[(2,6-dichlorophenyl)sulfanyl]methyl}benzoic acid](/img/structure/B6143334.png)
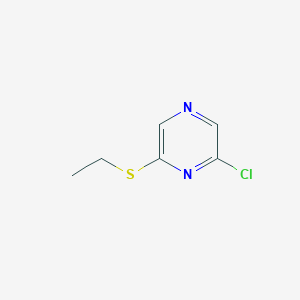


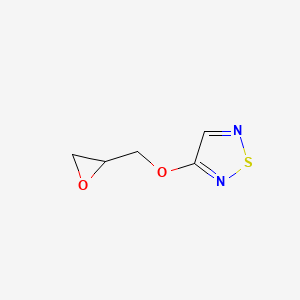


![4-[(2-oxopiperidin-1-yl)methyl]benzoic acid](/img/structure/B6143394.png)
![6-[4-(propan-2-yl)phenoxy]pyridine-3-carboxylic acid](/img/structure/B6143399.png)
